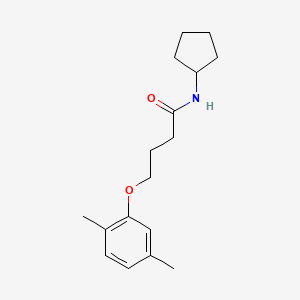![molecular formula C17H20FN3O3S B4717502 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B4717502.png)
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide
Descripción general
Descripción
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide, also known as FMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of amides and has a molecular formula of C17H20FN3O3S.
Mecanismo De Acción
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide is believed to work by binding to a specific site on the GABAA receptor, which results in the modulation of its activity. This can lead to an increase or decrease in the flow of negatively charged ions such as chloride into the neuron, which ultimately affects the transmission of signals between neurons.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide can have a range of biochemical and physiological effects. It has been shown to increase the activity of GABAA receptors in certain brain regions, leading to anxiolytic and sedative effects. Additionally, 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide has been shown to have anticonvulsant properties, which may make it useful in the treatment of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide in laboratory experiments is that it is highly selective for the GABAA receptor and does not interact with other ion channels or receptors in the brain. This makes it a useful tool for studying the specific effects of GABAA modulation. However, one limitation is that its effects can be dose-dependent, meaning that higher doses may have different or even opposite effects compared to lower doses.
Direcciones Futuras
There are several potential future directions for research involving 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide. One area of interest is its potential use in the treatment of anxiety and other neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide and its effects on different brain regions and cell types. Finally, there is potential for the development of new drugs based on the structure of 2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide that may have improved efficacy and fewer side effects.
Aplicaciones Científicas De Investigación
2-[(4-fluorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide has been shown to have potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its ability to modulate the activity of certain ion channels in the brain, specifically the GABAA receptor. This receptor plays a crucial role in the regulation of neurotransmission and is a target for many drugs used to treat anxiety and other neurological disorders.
Propiedades
IUPAC Name |
2-(4-fluoro-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3S/c1-3-16(17(22)20-12-13-8-10-19-11-9-13)21(25(2,23)24)15-6-4-14(18)5-7-15/h4-11,16H,3,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJQKNKVWHHZNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=NC=C1)N(C2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-({4-[(4-sec-butylphenyl)sulfonyl]-1-piperazinyl}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4717420.png)

![2-bromo-6-ethoxy-4-(8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B4717439.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4717446.png)
![7-(3-pyridinylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4717452.png)
![N-[4-(2-{2-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]hydrazino}-2-oxoethoxy)phenyl]acetamide](/img/structure/B4717453.png)
![3-{4-[(cyclohexylamino)sulfonyl]phenyl}-N-(4-methoxyphenyl)propanamide](/img/structure/B4717454.png)
![6-[(2-phenylethyl)thio]-3,7-dihydro-2H-purin-2-one](/img/structure/B4717460.png)
![N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}-N-phenylmethanesulfonamide](/img/structure/B4717475.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4717485.png)
![3-nitro-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B4717492.png)
![1-benzyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4717495.png)
![N-(2,4-dimethoxyphenyl)-2-{4-[(4-ethoxyphenoxy)methyl]benzoyl}hydrazinecarbothioamide](/img/structure/B4717506.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4717509.png)